molecular formula C11H12ClN3O2 B8579642 Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B8579642
M. Wt: 253.68 g/mol
InChI Key: GRKCWCZUYCFYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-1,2,4-triazole with a pyridine derivative in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while hydrolysis will yield the corresponding carboxylic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-8(12)9-14-13-6-15(9)5-7/h4-6H,1-3H3

InChI Key

GRKCWCZUYCFYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C=NN=C2C(=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl orthoformate (19 mL, 172 mmol) was added neat to tert-butyl 5-chloro-6-hydrazinonicotinate (1.9 g, 7.8 mmol). The mixture was heated to 85° C. After 4 h, the mixture was cooled to ambient temperature and concentrated to dryness: LC-MS [M+1]=254.1.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One

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